1-(2-Methylcyclohexyl)piperidine
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Overview
Description
1-(2-Methylcyclohexyl)piperidine is an organic compound belonging to the piperidine family. Piperidine compounds are characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a methylcyclohexyl group attached to the piperidine ring. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylcyclohexyl)piperidine can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives. The process typically uses a molybdenum disulfide catalyst under high-pressure hydrogenation conditions . Another method involves the cyclization of amino alcohols using thionyl chloride (SOCl2), which simplifies the process by avoiding the need for classical N-protection and deprotection sequences .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. This method allows for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of microwave irradiation in cyclocondensation reactions has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-Methylcyclohexyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylcyclohexyl)piperidine involves its interaction with various molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to neuroprotective effects, making it a potential candidate for treating neurological disorders .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Uniqueness: 1-(2-Methylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylcyclohexyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Properties
CAS No. |
55905-10-7 |
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Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-(2-methylcyclohexyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h11-12H,2-10H2,1H3 |
InChI Key |
JKZQQDDSEDMBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1N2CCCCC2 |
Origin of Product |
United States |
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